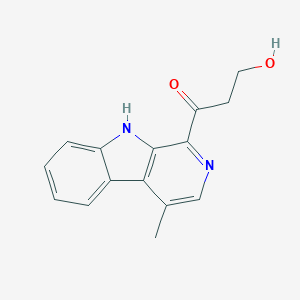
Oxopropaline G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxopropaline G is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Pharmaceutical Development
Oxopropaline G has been investigated for its potential as a therapeutic agent in various diseases. Its applications include:
- Neurodegenerative Diseases : Research indicates that compounds similar to this compound may exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's disease. Studies have shown that such compounds can inhibit cholinesterases and promote mitochondrial health, which are critical in neurodegeneration .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. For instance, similar nucleosides have demonstrated effectiveness against hepatitis viruses, indicating a potential pathway for further exploration in antiviral drug development .
Biological Assays
This compound has been utilized in biological assays to evaluate its efficacy and mechanism of action. For example:
- Promoter-Lux Reporter Assays : These assays are designed to measure the activity of this compound on specific bacterial promoters, providing insights into its antibacterial properties and potential applications in drug discovery .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A clinical trial assessing the effects of a compound similar to this compound on patients with Alzheimer’s disease showed promising results in improving cognitive function and reducing symptoms associated with the disease .
- Case Study 2 : In a study involving woodchucks infected with hepatitis virus, treatment with an analogue of this compound resulted in significant decreases in viral load, suggesting its potential as an antiviral agent .
Propriétés
Numéro CAS |
152752-61-9 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
Clé InChI |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
SMILES canonique |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Key on ui other cas no. |
152752-61-9 |
Synonymes |
oxopropaline G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















